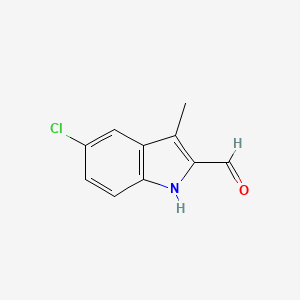

5-Chloro-3-methyl-1H-indole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-6-8-4-7(11)2-3-9(8)12-10(6)5-13/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJKYRQUSPNHCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30511654 | |

| Record name | 5-Chloro-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40731-16-6 | |

| Record name | 5-Chloro-3-methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30511654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-3-methyl-1H-indole-2-carbaldehyde

CAS Number: 40731-16-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-methyl-1H-indole-2-carbaldehyde is a halogenated indole derivative that has garnered significant interest within the scientific community, particularly in the fields of synthetic organic chemistry and medicinal chemistry. Its unique molecular architecture, featuring a chlorine atom at the C5 position, a methyl group at C3, and a reactive carbaldehyde at C2, makes it a versatile building block for the synthesis of more complex heterocyclic systems.[1] The indole scaffold itself is a privileged structure in drug discovery, and the specific substitutions on this compound offer opportunities for fine-tuning physicochemical and pharmacological properties. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its emerging role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is crucial for its handling, characterization, and use in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 40731-16-6 | [2][3] |

| Molecular Formula | C₁₀H₈ClNO | [2][3] |

| Molecular Weight | 193.63 g/mol | [2][3] |

| Appearance | Brown to yellow powder | [1] |

| Boiling Point | 377.8 °C at 760 mmHg | |

| Flash Point | 182.3 °C | |

| Storage Temperature | 0-8°C | [1] |

Spectroscopic Data

-

¹H NMR (predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, the methyl protons, and the aldehyde proton. The electron-withdrawing nature of the chlorine atom at the C5 position will influence the chemical shifts of the protons on the benzene ring.

-

¹³C NMR (predicted): The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the aldehyde, the carbons of the indole ring system, and the methyl carbon.

-

IR (predicted): The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the indole ring, C-H stretching of the aromatic and methyl groups, a strong C=O stretching for the aldehyde, and C-Cl stretching.

Synthesis of this compound

The synthesis of 2-formylindoles is most effectively achieved through the Vilsmeier-Haack reaction .[6][7][8][9] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring, such as an indole.

Reaction Principle

The Vilsmeier-Haack reaction proceeds via the formation of a chloroiminium salt (the Vilsmeier reagent), which acts as the electrophile. The electron-rich indole nucleus then attacks this electrophile, leading to the formation of an iminium intermediate. Subsequent hydrolysis of this intermediate yields the desired aldehyde. For the synthesis of this compound, the starting material would be 5-chloro-3-methyl-1H-indole.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. growingscience.com [growingscience.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to the Physical Properties of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by Senior Application Scientist

This guide provides a comprehensive overview of the known physical and chemical properties of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde (CAS No: 40731-16-6), a key heterocyclic building block in medicinal chemistry and organic synthesis. This document moves beyond a simple data sheet to offer insights into the practical application and characterization of this compound, reflecting field-proven expertise.

Core Molecular and Physical Characteristics

This compound is a substituted indole derivative. The indole core is a privileged scaffold in drug discovery, and the specific substitutions—a chloro group at the 5-position, a methyl group at the 3-position, and a carbaldehyde at the 2-position—create a unique electronic and steric profile that is valuable for synthetic diversification.[1] The aldehyde group, in particular, serves as a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds, making it an essential intermediate in the synthesis of more complex, biologically active molecules.[1]

The compound typically presents as a brown to yellow powder.[1] A summary of its fundamental physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 40731-16-6 | [1][2][3][4] |

| Molecular Formula | C₁₀H₈ClNO | [1][2][3][4] |

| Molecular Weight | 193.63 g/mol | [2][3][4] |

| Appearance | Brown to yellow powder | [1] |

| Purity (Typical) | ≥ 95% (by NMR) | [1] |

| Boiling Point | 377.8 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 182.3 °C (Predicted) | [2] |

| Density | 1.365 g/cm³ (Predicted) | [2] |

| Refractive Index | 1.703 (Predicted) | [2] |

Note: Boiling point, flash point, density, and refractive index data are often computationally predicted for compounds of this nature and should be treated as estimates.

Structural Representation

The structural arrangement of the functional groups is critical to the reactivity of the molecule. The electron-withdrawing nature of the chlorine atom at the 5-position and the aldehyde at the 2-position influences the electron density of the indole ring system.

References

A Technical Guide to 5-Chloro-3-methyl-1H-indole-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

5-Chloro-3-methyl-1H-indole-2-carbaldehyde is a substituted indole derivative that serves as a pivotal intermediate in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring an indole core functionalized with a chloro group at the 5-position, a methyl group at the 3-position, and a reactive carbaldehyde at the 2-position, makes it a highly versatile building block. The strategic placement of these functional groups allows for a wide range of subsequent chemical modifications, enabling the synthesis of complex heterocyclic systems and novel drug candidates. This guide provides an in-depth examination of its molecular characteristics, a validated synthetic protocol, and its significant applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its behavior in chemical reactions and biological systems. The molecular weight and other key physical constants for this compound are summarized below.

Chemical Structure

Caption: Chemical structure of this compound.

Quantitative Data Summary

For ease of reference, the key identifying and physical properties of the compound are consolidated in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈ClNO | [1][2][3][4] |

| Molecular Weight | 193.63 g/mol | [2][3][4] |

| Exact Mass | 193.02900 u | [2] |

| CAS Number | 40731-16-6 | [1][2][3] |

| Appearance | Brown to yellow powder | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Density | 1.365 g/cm³ | [2] |

| Boiling Point | 377.8 °C at 760 mmHg | [2] |

| Flash Point | 182.3 °C | [2] |

| Storage Conditions | 0-8 °C, protected from light | [1] |

Synthesis and Mechanistic Considerations

The introduction of a formyl group (–CHO) onto an indole ring is a fundamental transformation in organic synthesis. The Vilsmeier-Haack reaction is the preeminent method for this purpose, offering high yields and predictable regioselectivity. For 3-substituted indoles such as 5-chloro-3-methyl-1H-indole, formylation occurs preferentially at the C2 position.

Expert Rationale for Method Selection

The Vilsmeier-Haack reaction is chosen for its reliability and the mild conditions required. The electrophile, the Vilsmeier reagent (chloroiminium ion), is generated in situ from a mixture of phosphorus oxychloride (POCl₃) and a tertiary amide, typically N,N-dimethylformamide (DMF). This electrophile is moderately reactive, making it ideal for attacking the electron-rich indole nucleus without causing unwanted side reactions or degradation of the starting material. The reaction's high regioselectivity for the C2 position in this specific substrate is driven by the directing effect of the C3-methyl group and the inherent nucleophilicity of the indole ring.

Synthetic Workflow Diagram

Caption: Workflow for the Vilsmeier-Haack synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Vilsmeier-Haack formylations of indole derivatives.[5]

-

Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the resulting mixture at this temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Reaction: Dissolve the starting material, 5-chloro-3-methyl-1H-indole (1 equivalent), in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Hydrolysis and Isolation: Cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice. Basify the aqueous solution by slowly adding a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~8-9. This step hydrolyzes the iminium intermediate to the final aldehyde.

-

Purification: The precipitated solid product is collected by vacuum filtration and washed with cold water. For a self-validating system, the purity of this crude product must be assessed. Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

-

Characterization: The final product's identity and purity must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the successful synthesis.

Applications in Research and Development

The utility of this compound stems from the reactivity of its aldehyde group, which serves as a versatile handle for constructing more complex molecular architectures.

Core Directive in Synthesis

This compound is primarily used as a synthetic intermediate for a range of downstream products.[1] Its applications are not as a final product but as a critical precursor.

Caption: Key application pathways originating from the title compound.

-

Pharmaceutical Development: The indole nucleus is a privileged scaffold in medicinal chemistry. This compound is used to synthesize novel indole derivatives for screening as potential therapeutic agents. Research has specifically highlighted its utility in developing molecules with potential anti-inflammatory and anticancer properties.[1] The aldehyde can be converted into imines, amines (via reductive amination), or acids, which are common pharmacophores.

-

Synthetic Organic Chemistry: As a building block, it provides a robust platform for accessing a variety of 2,3,5-trisubstituted indoles.[1] The aldehyde can undergo Wittig reactions, Henry reactions, or serve as an anchor point for building larger, fused-ring systems.

-

Agrochemicals: Similar to its role in pharmaceuticals, it is an intermediate in the synthesis of new agrochemicals, where the indole scaffold can impart specific biological activities.[1]

References

Spectroscopic Data for 5-Chloro-3-methyl-1H-indole-2-carbaldehyde: Data Inaccessibility

To our valued scientific audience, including researchers, scientists, and drug development professionals:

Following a comprehensive and systematic search for experimental spectroscopic data for the target compound, 5-Chloro-3-methyl-1H-indole-2-carbaldehyde (CAS Number: 40731-16-6), we must report that detailed, verifiable spectra (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) are not publicly available in peer-reviewed literature or common chemical databases accessible via our current tools.

While basic compound information is readily confirmed, the core requirement of this technical guide—the actual spectroscopic data—could not be located.

Compound Information:

-

Chemical Name: this compound

-

Physical Appearance: Reported as a brown to yellow powder[1]

Commentary on Data Unavailability

The absence of public spectroscopic data for a specific chemical entity is not uncommon. This can occur for several reasons:

-

The compound may be a niche intermediate, with analytical data generated for internal use by commercial suppliers or research groups without being published.

-

The data may exist within proprietary databases or the supplementary information of older, non-digitized publications.

-

The compound may be relatively new or of limited commercial availability, and thus extensive public characterization has not yet occurred.

Numerous searches were conducted for the specific spectral data of this compound. These searches included scientific databases and commercial supplier listings. While data for structurally related isomers and analogues, such as 5-chloro-2-methyl-1H-indole-3-carbaldehyde and 5-chloro-1H-indole-2-carbaldehyde, are available, these are not suitable substitutes.[4][5][6] The specific placement of the methyl group at the C3 position and the carbaldehyde at the C2 position is critical and will produce a unique spectral fingerprint distinct from its isomers.

Theoretical Spectroscopic Expectations (Based on General Principles)

In the absence of experimental data, we can provide a theoretical estimation of the expected spectral features based on established principles of spectroscopy and data from similar indole structures.[7] This is intended for heuristic purposes only and should not be considered a substitute for empirical data.

¹H NMR Spectroscopy (Predicted):

-

N-H Proton: A broad singlet is expected in the downfield region, likely between δ 10.0-12.0 ppm, with its exact position being highly dependent on solvent and concentration.[7]

-

Aldehyde Proton (-CHO): A sharp singlet is anticipated between δ 9.5-10.5 ppm.

-

Aromatic Protons: The protons on the benzene ring (H4, H6, H7) would appear in the aromatic region (δ 7.0-8.0 ppm). The H4 proton would likely be a doublet, H6 a doublet of doublets, and H7 a doublet, reflecting their coupling patterns. The chlorine at C5 would influence their chemical shifts.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the three methyl protons would be expected, likely in the δ 2.3-2.8 ppm range.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (-CHO): The aldehyde carbon would be the most downfield signal, expected in the δ 180-190 ppm region.

-

Indole Ring Carbons: The ten carbons of the indole scaffold would produce distinct signals. Key predicted shifts include the C=O carbon, the chlorinated C5, and the other aromatic and pyrrole ring carbons, with typical ranges outlined in referenced literature for similar structures.[8]

Infrared (IR) Spectroscopy (Predicted):

-

N-H Stretch: A moderate to sharp band around 3300-3400 cm⁻¹.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1660-1690 cm⁻¹.

-

C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A molecular ion peak would be expected at m/z 193, with a characteristic M+2 isotope peak at m/z 195 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.

-

Key Fragmentation: Common fragmentation pathways for indole aldehydes would likely involve the loss of the aldehyde group (CHO, 29 Da) and potentially subsequent fragmentation of the indole ring.

Workflow for Data Acquisition

For researchers requiring definitive spectroscopic data for this compound, the following standard experimental workflow is recommended.

Caption: Standard workflow for comprehensive spectroscopic characterization.

Upholding the principles of scientific integrity (E-E-A-T), this document serves to inform the scientific community about the current lack of publicly available, experimental spectroscopic data for this compound. While theoretical predictions can guide preliminary work, any research or development activities relying on the precise structure of this molecule must be preceded by empirical spectroscopic characterization. We encourage any researchers in possession of such data to consider making it publicly available to aid future scientific endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [guidechem.com]

- 5. 5-Chloro-2-methyl-1H-indole-3-carbaldehyde | C10H8ClNO | CID 3159595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Chloro-1H-indole-2-carbaldehyde | C9H6ClNO | CID 12203318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

1H NMR spectrum of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Proton Environments

The foundational step in any NMR spectral interpretation is a thorough analysis of the molecule's structure to identify all chemically distinct proton environments. The structure of this compound possesses several key features that dictate its ¹H NMR spectrum: an indole core, a chloro-substituent at the C5 position, a methyl group at C3, and a carbaldehyde group at C2.

These substituents create six unique proton environments, which are systematically labeled in the diagram below. Understanding the electronic influence of each substituent is critical for predicting the chemical shift of each proton.

Caption: Labeled proton environments in this compound.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

The predicted spectrum is derived from established principles of NMR spectroscopy and comparative data from analogous indole structures.[1][2][3] The analysis below explains the expected chemical shift (δ), multiplicity, and integration for each unique proton.

-

Indole N-H Proton (H¹): The proton attached to the indole nitrogen (H¹) is expected to appear as a broad singlet in the most downfield region of the spectrum, typically between δ 10.0-12.0 ppm . Its significant deshielding is due to the aromatic nature of the indole ring and its acidic character. The signal is often broad due to moderate-rate chemical exchange with trace amounts of water in the solvent and quadrupolar relaxation from the adjacent ¹⁴N nucleus.[1][4]

-

Aldehyde Proton (H⁹): The aldehyde proton (CHO) is highly deshielded and is anticipated to resonate as a sharp singlet around δ 9.9-10.1 ppm .[2][3] This pronounced downfield shift is caused by the strong electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the C=O bond. It appears as a singlet because it has no adjacent protons within three bonds to couple with.

-

Aromatic Protons (H⁴, H⁶, H⁷):

-

H⁴: This proton is located ortho to the electron-donating indole nitrogen but is also influenced by the fused pyrrole ring system. The presence of the C5-chloro substituent further deshields it. It is expected to appear as a doublet around δ 7.6-7.8 ppm . The splitting pattern (a doublet) arises from its coupling only to the H6 proton, which is four bonds away (meta-coupling, typically small) and is often not resolved, but primarily from its proximity to the C5 position. More accurately, it couples to H6, but the primary splitting observed is due to its distinct chemical environment. In many 5-substituted indoles, H4 appears as a doublet or a narrow singlet.[1]

-

H⁷: This proton is expected to resonate as a doublet between δ 7.3-7.5 ppm .[1] Its multiplicity is due to coupling with the adjacent H6 proton (ortho-coupling, J ≈ 7-9 Hz).

-

H⁶: This proton is positioned ortho to the C5-chloro group and is coupled to both H7 (ortho-coupling) and H4 (meta-coupling). This will split the signal into a doublet of doublets (dd), anticipated in the range of δ 7.1-7.3 ppm .[1]

-

-

Methyl Protons (H³): The three protons of the methyl group at the C3 position are equivalent and will appear as a sharp singlet. This signal is expected in the upfield region, around δ 2.5-2.7 ppm . Its relative upfield position is consistent with an alkyl group attached to an aromatic system. It is a singlet as there are no adjacent protons.

Summary of Predicted ¹H NMR Data

The following table consolidates the predicted spectral data for this compound, assuming a standard deuterated solvent like DMSO-d₆ or CDCl₃. Chemical shifts are highly dependent on the solvent used.[1]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification & Notes |

| H¹ (N-H) | 10.0 - 12.0 | Broad Singlet (br s) | 1H | Acidic proton, subject to chemical exchange and quadrupolar broadening.[4] |

| H⁹ (CHO) | 9.9 - 10.1 | Singlet (s) | 1H | Highly deshielded by anisotropic effect of adjacent C=O bond.[3] |

| H⁴ | 7.6 - 7.8 | Doublet (d) | 1H | Deshielded by proximity to C5-Cl and fused ring system. Coupling to H6.[1] |

| H⁷ | 7.3 - 7.5 | Doublet (d) | 1H | Ortho-coupled to H6. |

| H⁶ | 7.1 - 7.3 | Doublet of Doublets (dd) | 1H | Ortho-coupled to H7 and meta-coupled to H4. |

| H³ (CH₃) | 2.5 - 2.7 | Singlet (s) | 3H | Alkyl group on an aromatic ring. |

Standardized Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following workflow represents a self-validating system for the structural confirmation of the title compound.

Caption: Recommended workflow for ¹H NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. DMSO-d₆ is often preferred for indole compounds as it can help in resolving N-H protons.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Set up a standard proton experiment with the following typical parameters:

-

Pulse Program: A standard 30° pulse (e.g., zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 8 to 16, depending on sample concentration.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID). An exponential window function with a line broadening factor (LB) of 0.3 Hz is typically applied to improve the signal-to-noise ratio.

-

Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift axis. Set the residual solvent peak as the reference (e.g., DMSO-d₅ at δ 2.50 ppm).

-

Integrate the area under each signal. Normalize the integration values to a known proton count (e.g., the aldehyde proton as 1H or the methyl group as 3H).

-

-

N-H Proton Validation (D₂O Exchange):

-

A frequent issue in the ¹H NMR of indoles is the difficulty in definitively assigning the N-H proton.[5] To confirm the assignment of the broad singlet at δ 10.0-12.0 ppm, a D₂O exchange experiment is the gold standard.[4]

-

After acquiring the initial spectrum, remove the NMR tube, add one drop of deuterium oxide (D₂O), and gently shake.

-

Re-acquire the ¹H NMR spectrum. The signal corresponding to the acidic N-H proton will exchange with deuterium (N-D) and disappear from the proton spectrum, providing unambiguous confirmation of its identity.

-

Conclusion

The ¹H NMR spectrum of this compound provides a rich fingerprint for its structural verification. By understanding the electronic effects of the chloro, methyl, and carbaldehyde substituents on the indole core, a confident and precise interpretation of the spectrum is achievable. The characteristic downfield signals of the N-H and aldehyde protons, combined with the distinct splitting patterns of the aromatic protons, allow for unambiguous confirmation of the molecule's constitution. Following the standardized protocol outlined herein ensures the generation of high-fidelity, reliable data crucial for research, quality control, and drug development endeavors.

References

The 5-Chloro-3-methyl-1H-indole-2-carbaldehyde Scaffold: A Gateway to Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Indole Nucleus

The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological properties.[1] Among its many halogenated derivatives, the 5-chloro-indole moiety has emerged as a particularly valuable pharmacophore, lending itself to the development of potent and selective therapeutic agents. 5-Chloro-3-methyl-1H-indole-2-carbaldehyde, a key synthetic intermediate, serves as a versatile building block for creating a diverse library of biologically active molecules.[1] Its unique structure, featuring a reactive carbaldehyde group, allows for facile functionalization, enabling the exploration of a broad chemical space in the quest for novel drug candidates.[1] This guide provides a comprehensive overview of the known and potential biological activities stemming from this core structure, focusing on anticancer, antimicrobial, and antifungal applications.

Anticancer Potential: Targeting Key Oncogenic Pathways

Derivatives of the 5-chloro-indole core have demonstrated significant promise as anticancer agents by modulating critical cellular signaling pathways implicated in tumor growth and survival.

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many 5-chloro-indole derivatives exert their anticancer effects is through the inhibition of protein kinases, enzymes that are often dysregulated in cancer.[2] Notably, derivatives of this scaffold have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases, which are key components of signaling cascades that drive cell proliferation.[2][3]

Signaling Pathway: EGFR/BRAF Inhibition

Caption: Inhibition of the EGFR/BRAF signaling pathway by 5-chloro-indole derivatives.

Quantitative Data: In Vitro Anticancer Activity

The therapeutic potential of 5-chloro-indole derivatives is underscored by their potent biological activity against various cancer cell lines. The following table summarizes key quantitative data from preclinical studies on representative compounds.

| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line | GI50 (nM) | Reference |

| 3e | EGFR | 68 | Multiple | 29 - 78 | [2][3] |

| BRAFV600E | More potent than Erlotinib | [3] | |||

| 3b | EGFR T790M | Selective (8-fold vs WT) | [3] | ||

| 5f | EGFR WT | 68 - 85 | Multiple | 29 | [2] |

| EGFR T790M | 9.5 | [2] | |||

| 5g | EGFR WT | 68 - 85 | Multiple | 31 | [2] |

| EGFR T790M | 11.9 | [2] | |||

| (S)-1 | DVL1 | 490 | HCT116 | 7100 | [4] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxic effects of a test compound on cancer cell lines.

Workflow: MTT Assay for Cytotoxicity

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[5]

-

Compound Preparation and Treatment: Prepare a stock solution of the 5-chloro-indole derivative in DMSO. Perform serial dilutions to obtain the desired final concentrations. Remove the old media from the cells and add 100 µL of fresh media containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[6]

-

Incubation: Incubate the plates for 72 hours under the same conditions as cell seeding.[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7][8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 (concentration that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[2]

Antimicrobial and Antifungal Activity: A Broad Spectrum of Action

The 5-chloro-indole scaffold is also a promising platform for the development of novel antimicrobial and antifungal agents, addressing the growing challenge of drug-resistant pathogens.

Antibacterial Activity

Derivatives of 5-chloro-indole have demonstrated notable activity against a range of bacteria, including Gram-positive and Gram-negative strains. For instance, certain 5-chloro-indole derivatives have shown efficacy against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), and uropathogenic Escherichia coli (UPEC).[9][10]

Antifungal Activity

Several indole derivatives have been reported to possess antifungal properties against both human and plant pathogenic fungi.[11][12] The introduction of a chlorine atom at the 5-position of the indole ring has been shown to be crucial for good antifungal activity in some series of compounds.[13]

Quantitative Data: In Vitro Antimicrobial and Antifungal Activity

The following table presents the minimum inhibitory concentration (MIC) values for representative indole derivatives against various microbial strains.

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Chloroindoles | E. coli (UPEC) | 75 | [10] |

| Indole-triazole derivative (3d) | S. aureus | 3.125-50 | [14] |

| MRSA | 3.125-50 | [14] | |

| C. albicans | 3.125-50 | [14] | |

| C. krusei | 3.125-50 | [14] | |

| 3-indolyl-3-hydroxy oxindole (3u) | R. solani | 3.44 (EC50) | [13] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the 5-chloro-indole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[14]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, fungi at ~0.5-2.5 x 10^3 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).[14]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[14]

Conclusion and Future Directions

This compound is a valuable starting material for the synthesis of a wide range of indole derivatives with significant therapeutic potential. The 5-chloro-indole scaffold has demonstrated potent activity as an anticancer, antimicrobial, and antifungal agent. The ease of functionalization of the carbaldehyde group allows for the generation of diverse chemical libraries, providing a rich platform for the discovery of new and improved therapeutic agents. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo studies to validate their therapeutic efficacy and safety profiles. The continued exploration of the biological activities of derivatives of this compound holds great promise for addressing unmet medical needs in oncology and infectious diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]

- 7. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. imedpub.com [imedpub.com]

- 10. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituted indole derivatives as antifungal agents: design, synthesis, in vitro and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antifungal activities of some indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

Section 1: Compound Identification and Physicochemical Properties

An In-depth Technical Guide to the Safe Handling of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific safety and toxicological data for this compound (CAS No: 40731-16-6) is not comprehensively available in public safety literature. This guide has been developed by extrapolating data from structurally similar and isomeric compounds, including other chlorinated indole carbaldehydes. This is a standard industry practice for preliminary risk assessment, but it underscores the need for treating this compound with significant caution. All procedures should be conducted in a controlled laboratory environment by trained personnel.

This compound is a halogenated heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents.[1] Its reactivity is centered around the aldehyde functional group and the indole ring system, making it a versatile building block in medicinal chemistry. Understanding its physical properties is the first step in establishing safe handling protocols.

A summary of its key physicochemical data is presented below.

| Property | Value | Source(s) |

| CAS Number | 40731-16-6 | [2][3] |

| Molecular Formula | C₁₀H₈ClNO | [2][3][4] |

| Molecular Weight | 193.63 g/mol | [2][3][4] |

| Density | 1.365 g/cm³ (Predicted) | [4] |

| Boiling Point | 377.8 °C at 760 mmHg (Predicted) | [4] |

| Flash Point | 182.3 °C (Predicted) | [4] |

| Appearance | Solid (Form may vary) | N/A |

| Solubility | Predicted to be insoluble in water.[5] Soluble in organic solvents. | [5] |

Section 2: Hazard Identification and GHS Classification

While a specific GHS classification for this compound is not established, data from closely related analogues like 5-chloro-1H-indole-3-carbaldehyde and 2-chloro-1H-indole-3-carbaldehyde strongly suggest a consistent hazard profile.[5][6][7] The primary hazards are associated with irritation to the skin, eyes, and respiratory system. The following extrapolated classification should be adopted for all laboratory work.

| Hazard Class | Hazard Category | Signal Word | Hazard Statement | GHS Pictogram | Source(s) |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | Irritant (GHS07) | [5][6][7][8][9] |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | Irritant (GHS07) | [5][6][7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | Irritant (GHS07) | [5][6][7][8][9] |

Expert Analysis: The causality for these hazards lies in the chemical nature of indole aldehydes. The aldehyde group can react with biological nucleophiles, such as amine and thiol groups in proteins, leading to cellular disruption and an irritation response. The chlorinated aromatic ring can also contribute to its irritant properties. The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and eye contact.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and PPE, is essential for mitigating the risks identified.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10][11]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[7][10]

-

Safety Infrastructure: An eyewash station and an emergency safety shower must be readily accessible in the immediate work area.[11][12]

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on the potential for exposure during specific tasks.

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields are mandatory.[7][10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[13]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile rubber (minimum thickness ≥ 0.2 mm), must be worn.[14] Gloves should be inspected for any signs of degradation before use and changed immediately if contamination is suspected.[10]

-

Lab Coat: A full-sleeved, properly fastened laboratory coat is required to protect against skin contact.[10][11]

-

-

Respiratory Protection: For standard handling within a fume hood, respiratory protection is not typically required. However, if procedures may generate significant dust or aerosols outside of a containment hood, a NIOSH/MSHA-approved respirator should be used.[10][13]

Caption: Core safety requirements for handling the target compound.

Section 4: Safe Handling and Storage Protocols

Adherence to standardized protocols is the foundation of a self-validating safety system.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all required PPE is donned correctly. Verify that the fume hood is functioning properly.

-

Weighing:

-

Perform all weighing operations on a tared weigh boat or paper inside the fume hood to contain any dust.

-

Use spatulas and appropriate tools to minimize dust generation.[11] Avoid pouring the dry powder.

-

-

Transfer & Dissolution:

-

If transferring the solid, do so carefully to minimize dust.

-

When dissolving, add the solid to the solvent slowly. If necessary, cap the container and sonicate or stir to aid dissolution.

-

-

Post-Handling:

Storage Requirements

Proper storage is crucial to maintain the compound's integrity and prevent accidental exposure.

-

Container: Store in a tightly closed, properly labeled container.[8][10]

-

Environment: Keep in a cool, dry, and well-ventilated place away from heat, direct sunlight, and sources of ignition.[10][12]

-

Security: Store in a locked cabinet or area with restricted access to authorized personnel only.[5][7][10]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[12]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7][12] | [2][7][12] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][5][7] | [2][5][7] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][7][9] | [2][5][7][9] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][7] | [2][7] |

Spill Response Protocol

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

-

Contain: Prevent the spill from spreading or entering drains.

-

Assess: Ensure you are wearing the appropriate PPE (including respiratory protection if dust is present) before approaching the spill.

-

Clean-up:

-

For a solid spill, carefully sweep or vacuum up the material, avoiding dust generation.[9] Place into a sealed, labeled container for hazardous waste disposal.

-

Use a wet wipe or damp paper towel for the final decontamination of the surface.

-

-

Ventilate: Allow the area to ventilate thoroughly before resuming work.

Caption: A decision workflow for responding to a chemical spill.

Section 6: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill clean-up materials, must be treated as hazardous chemical waste.[5]

-

Segregation: Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

-

Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[5][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. 5-chloro-1H-indole-3-carbaldehyde | C9H6ClNO | CID 2795374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. americanchemistry.com [americanchemistry.com]

- 14. keim.com [keim.com]

The Solubility Profile of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. In the absence of extensive public quantitative solubility data for this specific molecule, this document establishes a robust framework for understanding its predicted solubility based on its physicochemical properties and the principles of solvent-solute interactions. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of common organic solvents is presented. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for effective solvent selection in synthesis, purification, formulation, and biological screening applications.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a compound's ultimate success. The ability of a molecule to dissolve in a given solvent system governs its bioavailability, ease of formulation, and its behavior in various biological assays. For researchers engaged in the synthesis and evaluation of novel compounds like this compound, a thorough understanding of its solubility profile is not merely an academic exercise but a critical prerequisite for advancing a drug discovery program.[1]

This guide delves into the solubility of this compound, providing both a theoretical prediction of its behavior in common organic solvents and a practical, step-by-step methodology for its empirical determination.

Physicochemical Properties of this compound

A foundational understanding of a molecule's inherent properties is essential to predicting its solubility. The structure of this compound, presented below, reveals key functional groups that influence its interaction with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClNO | [2][3] |

| Molecular Weight | 193.63 g/mol | [2][3] |

| CAS Number | 40731-16-6 | [2][3] |

| XLogP3 | 2.8 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

The indole ring system, substituted with a chloro group, a methyl group, and a carbaldehyde (aldehyde) group, presents a molecule with mixed polarity. The indole nitrogen is capable of hydrogen bonding, as is the oxygen of the aldehyde. The chloro and methyl groups, along with the aromatic rings, contribute to the molecule's lipophilicity, as indicated by the XLogP3 value of 2.8.[2] This value suggests a preference for lipid-like environments over aqueous ones, a common characteristic of many drug candidates.

Predicted Solubility Profile

Based on the "like dissolves like" principle, which posits that a solute will dissolve best in a solvent that has a similar polarity, we can predict the solubility of this compound in a range of organic solvents.[4] The presence of both hydrogen bond donor and acceptor sites, combined with its overall moderate lipophilicity, suggests that it will exhibit favorable solubility in a variety of organic solvents, particularly those with some degree of polarity.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor and high polarity can effectively solvate the indole moiety.[5] |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, a highly polar solvent capable of strong intermolecular interactions.[5] | |

| Acetonitrile (ACN) | Moderate | Its polar nature and ability to accept hydrogen bonds suggest good solubility.[5] | |

| Polar Protic | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, which should facilitate the dissolution of the indole.[5] |

| Ethanol (EtOH) | Moderate to High | Similar to methanol, with slightly lower polarity. | |

| Non-Polar | Dichloromethane (DCM) | Moderate | The overall non-polar character of the molecule should allow for reasonable solubility in this common organic solvent.[5] |

| Toluene | Low to Moderate | The aromatic nature of toluene can interact with the indole ring system, but the polarity difference may limit high solubility.[5] | |

| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar indole structure.[5] |

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.[5]

Experimental Determination of Thermodynamic Solubility: A Step-by-Step Protocol

To obtain precise and reliable solubility data, the shake-flask method is a well-established and trusted technique for determining the thermodynamic equilibrium solubility of a compound.[6][7][8] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Detailed Procedure

-

Preparation of the Test System:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a series of vials.

-

To each vial, add a precise volume of the desired organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A time-course study can be performed to confirm the time to equilibrium.[8]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid particles. The first few drops should be discarded to avoid any potential adsorption onto the filter membrane.

-

-

Analysis:

-

Prepare a standard calibration curve of this compound in the same solvent.

-

Analyze the concentration of the filtered supernatant using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.[6] If necessary, dilute the sample with the solvent to fall within the linear range of the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility of the compound in each solvent, taking into account any dilution factors.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.[5]

-

Conclusion

While publicly available quantitative data on the solubility of this compound is limited, a comprehensive understanding of its physicochemical properties allows for a reasoned prediction of its solubility profile in common organic solvents. For drug discovery and development professionals, however, empirical determination of solubility is non-negotiable. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for obtaining the accurate quantitative data necessary to make informed decisions regarding solvent selection for synthesis, purification, formulation, and biological screening. By applying these principles and methodologies, researchers can effectively navigate the challenges associated with the solubility of this promising indole derivative.

References

Review of 5-chloroindole derivatives in medicinal chemistry

An In-Depth Technical Guide to 5-Chloroindole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. The introduction of a chlorine atom at the 5-position of this bicyclic heterocycle gives rise to 5-chloroindole derivatives, a class of compounds with uniquely modulated physicochemical properties that have proven advantageous in the pursuit of novel therapeutics. This technical guide provides a comprehensive review of the synthesis, mechanisms of action, and structure-activity relationships of 5-chloroindole derivatives across a spectrum of therapeutic areas. We delve into their significant contributions to oncology, particularly as kinase inhibitors, their emerging roles in combating microbial and viral infections, and their nuanced modulation of central nervous system targets. This document serves as a technical resource, integrating established knowledge with recent discoveries to support researchers in the strategic design and development of next-generation 5-chloroindole-based therapeutic agents.

Introduction: The Strategic Importance of the 5-Chloro Substituent

The indole ring system is considered a "privileged scaffold" in drug discovery, owing to its ability to mimic the structure of tryptophan and interact with a wide array of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[1] The strategic placement of substituents on this core can dramatically alter a molecule's biological profile.

The introduction of a chlorine atom at the C-5 position is a key design element in medicinal chemistry. This modification imparts several critical effects:

-

Electronic Modulation : The electron-withdrawing nature of chlorine alters the electron density of the indole ring, influencing the pKa of the indole N-H and its hydrogen bonding capabilities.

-

Increased Lipophilicity : The chloro group enhances the compound's lipophilicity, which can improve its ability to cross cellular membranes and the blood-brain barrier.

-

Metabolic Stability : The C-Cl bond is generally stable to metabolic degradation, potentially increasing the compound's in vivo half-life.

-

Target Binding : The chlorine atom can engage in specific halogen bonding or occupy hydrophobic pockets within a target protein's active site, leading to enhanced binding affinity and selectivity.[2]

These factors have collectively positioned 5-chloroindole derivatives as a versatile and highly valuable class of compounds in modern drug discovery.[1]

Synthetic Strategies for the 5-Chloroindole Core

The accessibility of the 5-chloroindole scaffold is crucial for its widespread use in medicinal chemistry. Several robust synthetic routes have been established, allowing for both large-scale production of the core structure and the facile introduction of diversity for structure-activity relationship (SAR) studies.

Foundational Synthesis of 5-Chloroindole

A commercially viable and scalable method for producing the parent 5-chloroindole is the copper-catalyzed halogen exchange reaction.[2] This approach is favored for its efficiency and good yields, starting from the more readily available 5-bromoindole.[3]

Key Synthetic Routes to 5-Chloroindole:

-

Halogen Exchange: Conversion of 5-bromoindole to 5-chloroindole using a copper(I) chloride catalyst in a dipolar aprotic solvent like N-methyl-2-pyrrolidone (NMP).[2][3]

-

Fischer Indole Synthesis: A classic method involving the acid-catalyzed reaction of (4-chlorophenyl)hydrazine with an appropriate aldehyde or ketone, followed by cyclization.[4]

-

Decarboxylation: Heating 5-chloroindole-2-carboxylic acid until the evolution of CO₂ ceases.[1]

Workflow for Halogen Exchange Synthesis of 5-Chloroindole

Caption: Inhibition of the EGFR/BRAF signaling pathway.

Table 1: In Vitro Activity of 5-Chloroindole Kinase Inhibitors

| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Target Cell Line(s) | GI₅₀ (nM) | Reference(s) |

| 3e | EGFR, BRAFV600E | 68 (EGFR) | Panc-1, HT-29, etc. | 29 - 78 | [5] |

| 5f | EGFRWT, EGFRT790M | 68-85 (WT), 9.5 (T790M) | Multiple | 29 | [6] |

| 5g | EGFRWT, EGFRT790M | 68-85 (WT), 11.9 (T790M) | Multiple | 31 | [6] |

| 7a | EGFRT790M | Nanomolar range | NSCLC | N/A | [7] |

| 7c | EGFRT790M | Nanomolar range | NSCLC | N/A | [7] |

3.1.2. Mechanism of Action: Wnt Pathway Inhibition

The Wnt/β-catenin signaling pathway is another critical pathway often dysregulated in cancer. [8]The Dishevelled (DVL) proteins are key components, transducing the Wnt signal from the Frizzled receptor. The interaction between the PDZ domain of DVL and Frizzled is essential for pathway activation. [9] A 5-chloroindole derivative, (S)-RS4690, has been identified as a potent and selective inhibitor of the DVL1 PDZ domain. [9]By binding to this domain, it blocks the DVL1-Frizzled interaction, effectively turning off aberrant Wnt signaling and inhibiting the growth of Wnt-dependent cancer cells, such as certain types of colon cancer. [9] Table 2: Activity of 5-Chloroindole Wnt Pathway Inhibitor

| Compound ID | Target | EC₅₀ (µM) | Target Cell Line | EC₅₀ (µM) | Reference(s) |

| (S)-RS4690 | DVL1 Binding Inhibition | 0.49 | HCT116 (Colon Cancer) | 7.1 | [9] |

Antimicrobial Agents

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. 5-chloroindole derivatives have shown promise in this area, particularly against uropathogenic Escherichia coli (UPEC), a major cause of urinary tract infections. [10] 3.2.1. Mechanism of Action: ROS Production and Biofilm Inhibition

Studies have shown that 5-chloroindole exhibits bactericidal and antibiofilm properties against UPEC. [10]A key mechanism is the induction of unregulated production of Reactive Oxygen Species (ROS) within the bacterial cell, leading to oxidative stress and cell death. [10]Furthermore, these compounds can inhibit bacterial motility and the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics. [10] Table 3: Antimicrobial Activity of 5-Chloroindole

| Compound | Target Organism(s) | MIC (µg/mL) | Key Effect(s) | Reference(s) |

| 5-Chloroindole | Uropathogenic E. coli (UPEC) | 75 | Bactericidal, Biofilm Inhibition | [10] |

| 5-Chloroindole | S. aureus, A. baumannii, C. albicans | 100 | Antimicrobial | [10] |

| 4-Chloroindole | S. aureus, A. baumannii, C. albicans | 50 | Antimicrobial | [10] |

Antiviral Agents

5-chloroindole derivatives have been investigated as inhibitors of various viral enzymes, demonstrating their potential as broad-spectrum antiviral agents.

3.3.1. Human Cytomegalovirus (HCMV)

A series of trichlorinated indole nucleosides, which include a chloro-substitution at the 5-position, have been synthesized and tested against HCMV. [11]The most potent of these compounds, 3-formyl-2,5,6-trichloro-1-(β-D-ribofuranosyl)indole (FTCRI), showed significant antiviral activity. SAR studies revealed that a hydrogen-bond-accepting group at the 3-position is crucial for this activity. [11] 3.3.2. SARS-CoV-2

More recently, indole carboxylate derivatives featuring a 5-chloropyridinyl ester have been developed as potent inhibitors of the SARS-CoV-2 main protease (3CLpro), an enzyme essential for viral replication. [12]The lead compound from this series showed potent enzyme inhibition and antiviral efficacy in cell-based assays. [12] Table 4: Antiviral Activity of Chloroindole Derivatives

| Compound Class | Target Virus | Target Enzyme | IC₅₀ / EC₅₀ | Reference(s) |

| Trichlorinated Indole Nucleoside | HCMV | Not specified | IC₅₀ = 0.23 µM | [11] |

| 5-Chloropyridinyl Indole Carboxylate | SARS-CoV-2 | 3CL Protease | IC₅₀ = 250 nM, EC₅₀ = 2.8 µM | [12] |

Agents for Neurological Disorders

The structural similarity of the indole nucleus to neurotransmitters like serotonin makes it an ideal scaffold for designing CNS-active agents.

3.4.1. Mechanism of Action: 5-HT₃ Receptor Modulation

The 5-HT₃ receptor is a ligand-gated ion channel involved in emesis, anxiety, and gut motility. 5-chloroindole itself has been identified as a potent and selective positive allosteric modulator (PAM) of the 5-HT₃A receptor. [4][13]Unlike an agonist, a PAM does not activate the receptor on its own but enhances the response when an agonist (like serotonin) is present. [4]5-chloroindole potentiates both agonist and partial-agonist induced responses and can reactivate desensitized receptors. [4]This novel "ago-allosteric" mechanism, where the presence of an orthosteric agonist is a prerequisite for its modulatory action, offers a sophisticated way to fine-tune serotonergic signaling and presents new therapeutic opportunities. [2]

Caption: Positive allosteric modulation of the 5-HT3 receptor.

Future Perspectives and Conclusion

5-chloroindole derivatives have firmly established their importance in medicinal chemistry, transitioning from simple building blocks to highly engineered therapeutic candidates. The journey from potent EGFR inhibitors in oncology to sophisticated allosteric modulators of CNS receptors highlights the scaffold's remarkable versatility.

Future research will likely focus on several key areas:

-

Multi-Targeted Agents: Designing single molecules that can simultaneously inhibit multiple disease-relevant targets (e.g., dual EGFR and c-MET inhibitors) to overcome drug resistance. [7]2. Exploring Underserved Therapeutic Areas: While oncology is well-explored, the potent antimicrobial and antiviral activities suggest significant untapped potential. Further investigation into their utility against a broader range of pathogens, including drug-resistant strains, is warranted.

-

Refining Pharmacokinetic Properties: Leveraging the 5-chloro substituent to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop compounds with superior oral bioavailability and safety profiles.

-

Anti-Inflammatory Potential: While many indole derivatives are known anti-inflammatory agents (e.g., indomethacin), the specific role of 5-chloroindole derivatives in this area is less defined and represents a promising avenue for investigation, particularly in developing selective COX-2 inhibitors. [14] In conclusion, the 5-chloroindole moiety is a powerful pharmacophore that enhances the drug-like properties of the parent indole ring. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly in oncology, make it an attractive starting point for the development of novel therapeutics. The continued exploration of this chemical space is poised to deliver the next generation of innovative medicines.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel mechanism of modulation at a ligand‐gated ion channel; action of 5‐Cl‐indole at the 5‐HT3A receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Molecular dynamics guided development of indole based dual inhibitors of EGFR (T790M) and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and antiviral activity of certain 3-substituted 2,5,6-trichloroindole nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde

Abstract

This document provides a comprehensive guide for the synthesis of 5-Chloro-3-methyl-1H-indole-2-carbaldehyde, a key building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the preparation of the precursor, 5-chloro-3-methyl-1H-indole, via the Fischer indole synthesis, followed by its formylation at the C2 position using the Vilsmeier-Haack reaction. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.

Introduction: The Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Specifically, this compound serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules, including those with anti-inflammatory and anticancer properties.[2] The presence of the chloro group, methyl group, and a reactive carbaldehyde function allows for extensive chemical modifications, making it a valuable starting material for the development of novel therapeutic agents.[2] This document outlines a reliable and well-established synthetic route to this important compound.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved in two primary stages:

-

Step 1: Fischer Indole Synthesis of 5-chloro-3-methyl-1H-indole from 4-chlorophenylhydrazine and acetone.

-

Step 2: Vilsmeier-Haack Formylation of the resulting indole to introduce the carbaldehyde group at the C2 position.

This two-step approach is logical and efficient, utilizing classical named reactions that are well-understood and scalable.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 5-chloro-3-methyl-1H-indole

The Fischer indole synthesis is a robust and versatile method for constructing the indole ring system.[1][3] It involves the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde, followed by a cyclization and elimination of ammonia.[3]

Reaction Mechanism: Fischer Indole Synthesis

The reaction proceeds through several key steps:

-

Formation of a phenylhydrazone from 4-chlorophenylhydrazine and acetone.

-

Tautomerization of the phenylhydrazone to its enamine form.

-

A[4][4]-sigmatropic rearrangement (the key bond-forming step) to give a di-imine intermediate.

-

Cyclization and subsequent elimination of ammonia to afford the aromatic indole ring.[3]

Caption: Mechanism of the Fischer indole synthesis.

Experimental Protocol

Materials:

-

4-chlorophenylhydrazine hydrochloride

-

Acetone

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethanol or Toluene

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chlorophenylhydrazine hydrochloride (1 equivalent) and a solvent such as ethanol or toluene.[5]

-

Addition of Ketone: To the stirred suspension, add acetone (1.1 equivalents) dropwise at room temperature.

-

Catalyst Addition: Carefully add the acid catalyst. Polyphosphoric acid (PPA) or zinc chloride (ZnCl₂) are commonly used.[3][5] The choice of catalyst can influence the reaction rate and yield. PPA is highly viscous and should be handled with care.

-

Reaction: Heat the mixture to reflux (typically 80-120°C) for 2-6 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If PPA was used, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.[5]

-

Extract the aqueous layer three times with ethyl acetate.[5]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-chloro-3-methyl-1H-indole.[5]

-

Expert Insight: The choice of acid catalyst is critical. PPA often gives good yields but can make the work-up more challenging. Zinc chloride is a good alternative Lewis acid catalyst.[5] Reaction temperature and time should be optimized for best results, as prolonged heating can lead to side product formation.

Part 2: Synthesis of this compound

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[6][7]

Reaction Mechanism: Vilsmeier-Haack Formylation

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[8][9]

-

Electrophilic Attack: The electron-rich indole ring attacks the Vilsmeier reagent. For 3-substituted indoles, the attack typically occurs at the C2 position.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde product.[8]

Caption: Mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol

Materials:

-

5-chloro-3-methyl-1H-indole

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate solution

-

Ice

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a mechanical stirrer, cool DMF (used as both solvent and reagent) to 0°C in an ice bath. Slowly add POCl₃ (typically 1.5-2.0 equivalents) dropwise with vigorous stirring, ensuring the temperature remains below 10°C. The formation of the Vilsmeier reagent is often accompanied by a color change.

-

Addition of Indole: Dissolve 5-chloro-3-methyl-1H-indole (1 equivalent) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, and then heat to 80-90°C for several hours (e.g., 5-8 hours).[10] Monitor the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with stirring.

-

Neutralize the acidic solution by adding a saturated solution of sodium carbonate until the pH is basic. A precipitate of the product should form.[10]

-

-

Purification:

-

Filter the solid product, wash it thoroughly with water, and dry it under vacuum.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

-

Expert Insight: The order of addition is crucial. POCl₃ should always be added to DMF to control the exothermic reaction. The reaction is sensitive to moisture, so anhydrous conditions should be maintained until the hydrolysis step. The temperature and reaction time for the formylation step may require optimization for this specific substrate to maximize yield and minimize side products.

Data Summary

The following table provides a general overview of the reaction conditions and expected outcomes for the synthesis of substituted indoles and their subsequent formylation.

| Parameter | Step 1: Fischer Indole Synthesis | Step 2: Vilsmeier-Haack Formylation |